molecular formula C7H13N3O2 B8683677 1-Butyl-1,3,5-triazinane-2,4-dione CAS No. 66678-76-0

1-Butyl-1,3,5-triazinane-2,4-dione

Cat. No.: B8683677
CAS No.: 66678-76-0
M. Wt: 171.20 g/mol
InChI Key: SJZYLEYLFVJFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1,3,5-triazinane-2,4-dione is a triazinane derivative characterized by a six-membered triazinane ring with two ketone groups at positions 2 and 4 and a butyl substituent at position 1. This compound belongs to a broader class of 1,3,5-triazinane-2,4-diones, which are notable for their structural versatility and diverse biological activities.

Properties

CAS No.

66678-76-0

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-butyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-2-3-4-10-5-8-6(11)9-7(10)12/h2-5H2,1H3,(H2,8,9,11,12)

InChI Key

SJZYLEYLFVJFMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CNC(=O)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: Butyl vs. Methyl/Chloro: The butyl group in the target compound likely increases lipophilicity compared to methyl or chloro derivatives, which may enhance its bioavailability in hydrophobic environments . Thioxo Modification: The 6-thioxo substitution in 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione introduces sulfur, which enhances herbicidal activity by targeting protoporphyrinogen IX oxidase . Dithione vs.

Physicochemical Properties

  • Polarity : DFT studies on pyran-2,4-dione analogs () reveal that substituents like methyl groups increase dipole moments (e.g., 2a: 4.12 D vs. 2b: 3.45 D), which may influence solubility and crystallization behavior .
  • Crystal Stability : Intermolecular interactions (e.g., H...H, O...H) dominate in triazinane derivatives, with crystal structures stabilized by hydrogen bonding and van der Waals forces .

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